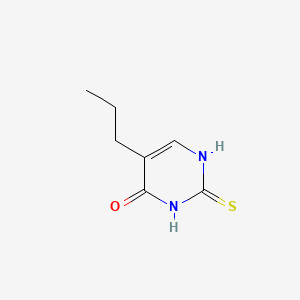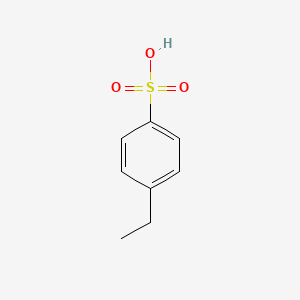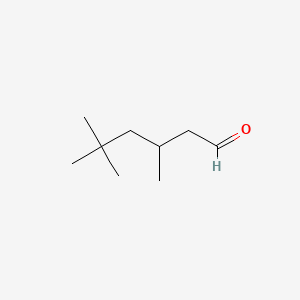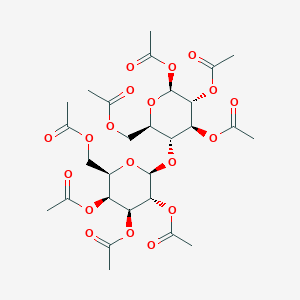
5-Propyl-2-thiouracil
Overview
Description
5-Propyl-2-thiouracil (PTU) is used to induce and study mechanisms of hypothyroidism at the levels of thyroid hormone biosynthesis and gene regulation .
Synthesis Analysis
The synthesis of 5-Propyl-2-thiouracil involves targeting Thyroid Peroxidase (TPO), Thyroid Stimulating Hormone Receptor (TSHR), and Sodium Iodide Symporter (NIS). The rate kinetic equations were defined with each reaction to simulate the molecular species dynamic behavior . Another source mentions the synthesis of 5-Propyl-2-thiouracil from Ethyl valerate .Molecular Structure Analysis
The empirical formula of 5-Propyl-2-thiouracil is C7H10N2OS, and its molecular weight is 170.23 . The SMILES string representation is CCCC1=CNC(=S)NC1=O .Chemical Reactions Analysis
5-Propyl-2-thiouracil works by blocking the production of the thyroid hormones thyroxine (T4) and triiodothyronine (T3) in the thyroid gland. It does this by interfering with the thyroid peroxidase enzyme, which normally aids in the incorporation of iodine into the thyroglobulin protein to form the thyroid hormones .Physical And Chemical Properties Analysis
5-Propyl-2-thiouracil is a synthetic organic compound. It is a powder form and has a solubility of 50 mg/mL in 1 M NH4OH, appearing clear to slightly hazy, colorless to light yellow .Scientific Research Applications
Treatment of Hyperthyroidism
5-Propyl-2-thiouracil, also known as Propylthiouracil, is a thiourea antithyroid agent primarily used to treat hyperthyroidism . It works by inhibiting the synthesis of thyroxine and the peripheral conversion of throxine to tri-iodothyronine .
Induction of Hypothyroidism
In scientific research, 5-Propyl-2-thiouracil is used to induce and study mechanisms of hypothyroidism at the levels of thyroid hormone biosynthesis and gene regulation .
Coordination with Metal Complexes
2-Thiouracil and its derivatives, including 5-Propyl-2-thiouracil, can form coordination complexes with various metals . These complexes have been studied for their biological activities .
Treatment of Tuberculosis
Some metal complexes of 2-thiouracil and its derivatives are used as agents for the treatment of tuberculosis .
Treatment of Arthritis
Certain metal complexes of 2-thiouracil and its derivatives, including 5-Propyl-2-thiouracil, have been found to be effective in the treatment of arthritis .
Antimicrobial Activity
Some metal complexes of 2-thiouracil and its derivatives exhibit bactericidal and fungicidal activity .
Cytotoxic Properties
Certain metal complexes of 2-thiouracil and its derivatives have cytotoxic properties and could potentially be used to treat various types of cancer .
Study of Cell Growth and Proliferation
Methylthiouracil, a derivative of 2-thiouracil, has been identified as an antithyroid drug that enhances cell growth and proliferation . This property makes it useful in accelerating wound, ulcer, and burn healing, and increasing resistance to infection .
Mechanism of Action
Target of Action
5-Propyl-2-thiouracil, also known as Propylthiouracil (PTU), primarily targets thyroid peroxidase (TPO) and thyroid stimulating hormone receptor (TSHR) . These targets play a crucial role in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are essential for metabolic regulation .
Mode of Action
PTU inhibits the synthesis of thyroid hormones by blocking the action of TPO, an enzyme that aids in the incorporation of iodine into the thyroglobulin protein to form T4 and T3 . Additionally, PTU interferes with the peripheral conversion of T4 to T3, the more potent form of thyroid hormone . This dual action effectively reduces the production and activity of thyroid hormones .
Biochemical Pathways
The action of PTU affects the thyroid hormone biosynthesis pathway . By inhibiting TPO and blocking the conversion of T4 to T3, PTU disrupts the normal synthesis and regulation of thyroid hormones. This leads to a decrease in the levels of T4 and T3, reducing their downstream effects on metabolism .
Pharmacokinetics
PTU is well-absorbed orally, with a bioavailability of 80%-95% . The elimination half-life of PTU is approximately 2 hours , indicating its relatively short duration of action in the body.
Result of Action
The primary result of PTU’s action is the reduction of thyroid hormone levels, leading to a decrease in metabolic activity . This makes PTU effective in the treatment of conditions like hyperthyroidism, where there is an overproduction of thyroid hormones . It’s important to note that ptu can have side effects, including liver problems and low blood cell counts .
Action Environment
Environmental factors can influence the action of PTU. For instance, genetic factors and autoimmune conditions can affect how an individual responds to PTU . Additionally, PTU is generally well-tolerated, but side effects can occur, and these may be influenced by individual health conditions and other environmental factors .
Safety and Hazards
properties
IUPAC Name |
5-propyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-2-3-5-4-8-7(11)9-6(5)10/h4H,2-3H2,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJRFPUNLXBCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CNC(=S)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873575 | |
| Record name | 5-Propyl-2-thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propyl-2-thiouracil | |
CAS RN |
2954-52-1 | |
| Record name | 2,3-Dihydro-5-propyl-2-thioxo-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2954-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Propyl-2-thiouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002954521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Propyl-2-thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Propyl-2-thiouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Propyl-2-thiouracil | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH5Q64K6ZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 5-Propyl-2-thiouracil primarily acts by inhibiting the enzyme thyroperoxidase, which is essential for thyroid hormone synthesis. [] This inhibition leads to decreased production of triiodothyronine (T3) and thyroxine (T4). [] Consequently, PTU administration disrupts thyroid hormone signaling and impacts various physiological processes regulated by thyroid hormones.
ANone: Research suggests a complex relationship between PTU, thyroid hormone status, and Gsta expression:
- Sex differences: Female mice generally express higher levels of Gsta compared to males. [] This sex difference is reversed in mice with a mutation in the thyroid hormone receptor β (TRβ). []
- Estradiol interplay: Studies in ovariectomized mice indicate that estradiol modulates the effect of T3 on Gsta expression. [] When estradiol is present, T3 increases Gsta expression, but in the absence of estradiol, T3 decreases Gsta expression. []
ANone: PTU-induced hypothyroidism has been shown to:
- Prolong Q-T interval: In vivo studies show that hypothyroidism caused by PTU prolongs the rate-corrected Q-T interval. [, ]
- Increase action potential duration: In isolated ventricular myocytes, PTU-induced hypothyroidism significantly prolongs action potential duration (APD). [, ]
- Decrease Iks current: Electrophysiological studies reveal that PTU-induced hypothyroidism decreases the density of the dofetilide-resistant current (Iks), contributing to the delayed repolarization. [, ]
A: One study used the somatic w/w+ assay in Drosophila melanogaster to assess the genotoxic potential of PTU and related compounds. [] The study found that 6-methyl-2-thiouracil (6M2TU) showed positive genotoxic activity at all tested doses and genotypes. [] While 5-methyl-2-thiouracil (5M2TU) displayed a weak recombinogenic response, PTU itself did not show significant genotoxic effects in this particular study. []
A: PTU's ability to inhibit thyroid hormone synthesis makes it a valuable tool for creating hypothyroid animal models to study the effects of thyroid hormone deficiency. [, , ] Researchers have used PTU to:
- Investigate the role of thyroid hormone in cardiac development and function. [, , , , ]
- Explore the interplay between thyroid hormone and sex hormones in regulating gene expression. []
- Study the impact of hypothyroidism on wound healing. []
ANone: While PTU is a useful research tool, some limitations need consideration:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Dinaphtho[1,2-b:1',2'-d]furan](/img/structure/B1630637.png)







![2-[3-(Dimethylamino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B1630655.png)
